4-Piperidineethanol, 1-(5-amino-2-pyridinyl)-
Overview
Description
“4-Piperidineethanol, 1-(5-amino-2-pyridinyl)-” is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol. It is a cyclic secondary amine .
Molecular Structure Analysis
The molecular structure of “4-Piperidineethanol, 1-(5-amino-2-pyridinyl)-” consists of a piperidine ring attached to a pyridine ring via an ethanol linker.Scientific Research Applications
Enantioselective Synthesis
2-Piperidineethanol, a compound structurally related to 4-Piperidineethanol, has been utilized in the enantioselective synthesis of natural and synthetic compounds. Its stereocenter and functionalizable alcohol group make it a valuable starting material for synthetic chemistry. Synthetic and enzymatic methods have been developed for the resolution of its racemic form, facilitating the synthesis of enantiopure compounds (Perdicchia et al., 2015).
Physical Properties of Aqueous Solutions
Research into the physical properties of aqueous solutions of 2-piperidineethanol (a close analog) with piperazine has been conducted, focusing on densities, viscosities, and surface tensions. These studies are relevant for applications in gas treating and other industrial processes (Paul & Mandal, 2006).
Antimycobacterial Compounds
Spiro-piperidin-4-ones, synthesized from 1-methyl-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights the potential of piperidine derivatives in developing new antimicrobial agents (Kumar et al., 2008).
Insecticidal Activity
Pyridine derivatives, including compounds with a piperidine component, have been studied for their insecticidal activity against the cowpea aphid. This research offers insights into the development of new insecticides (Bakhite et al., 2014).
P2Y12 Antagonists
Piperazinyl glutamate pyridines, acting as P2Y(12) antagonists, have been explored for their potential in inhibiting platelet aggregation. This research is significant for the development of therapeutic agents in cardiovascular diseases (Parlow et al., 2010).
Pyrolysis of Perhydro[1,2-c][1,3]oxazines
The pyrolysis of oxazines derived from 2-piperidineethanol has been studied for synthesizing 2,3-dehydropiperidine enamines, showcasing an environmentally friendly method for producing these compounds (Cook et al., 2005).
c-Met/ALK Inhibitors
Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent and selective inhibitors of c-Met/ALK. This research is crucial for cancer therapy, offering a new class of targeted inhibitors (Li et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-[1-(5-aminopyridin-2-yl)piperidin-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-11-1-2-12(14-9-11)15-6-3-10(4-7-15)5-8-16/h1-2,9-10,16H,3-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDQRGDAYPHJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidineethanol, 1-(5-amino-2-pyridinyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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